Product packaging for Benzyl(5-chloro-2-nitrophenyl)sulfane(Cat. No.:CAS No. 69741-45-3)

Benzyl(5-chloro-2-nitrophenyl)sulfane

Cat. No.: B126592
CAS No.: 69741-45-3
M. Wt: 279.74 g/mol
InChI Key: YGVHUHUCUDNMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Sulfide (B99878) Chemistry in Contemporary Organic Synthesis

Aryl sulfides are a class of organosulfur compounds that are integral to the development of pharmaceuticals, agrochemicals, and materials science. The carbon-sulfur bond in aryl sulfides is a key structural motif found in numerous biologically active molecules. The synthesis of these compounds has been a subject of extensive research, leading to the development of various catalytic and non-catalytic methods for their preparation. These methods often involve the cross-coupling of thiols with aryl halides or pseudohalides, showcasing the versatility and importance of this chemical linkage in modern organic synthesis.

Contextualization of Nitroaryl Sulfanes within Advanced Synthetic Methodologies

Nitroaryl sulfanes, such as Benzyl(5-chloro-2-nitrophenyl)sulfane, are a specialized subclass of aryl sulfides that incorporate a nitro group on the aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule. mdpi.com This feature can be exploited in various synthetic strategies, including nucleophilic aromatic substitution reactions where the nitro group activates the aryl ring towards attack by nucleophiles. The presence of the nitro group also offers a handle for further functional group transformations, such as reduction to an amino group, which opens up pathways to a diverse range of other compounds.

A general and efficient method for the synthesis of nitroaryl sulfanes involves the reaction of a nitro-substituted aryl halide with a thiol in the presence of a base. For instance, the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330) is achieved by reacting 1-chloro-2-nitrobenzene (B146284) with 2,4-dimethylbenzenethiol (B47642) in the presence of potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). googleapis.com This reaction proceeds smoothly to afford the desired nitroaryl sulfane in high yield. googleapis.com This methodology highlights a common and practical approach to constructing the C-S bond in this class of compounds.

A plausible synthetic route to this compound would involve the reaction of 2,4-dichloronitrobenzene (B57281) with benzyl (B1604629) mercaptan. The greater reactivity of the chlorine atom ortho to the nitro group facilitates a selective nucleophilic aromatic substitution by the thiolate anion of benzyl mercaptan.

Research Trajectory and Prospective Directions for this compound Studies

The current body of research on this compound is predominantly centered on its role as a synthetic intermediate. Its application in the preparation of Diazoxide-d3 underscores its utility in accessing isotopically labeled compounds, which are invaluable tools in pharmacokinetic and metabolic studies.

Future research directions could explore the broader synthetic potential of this molecule. The inherent reactivity of the nitroaryl sulfide moiety could be harnessed for the development of novel chemical transformations. For example, the nitro group could be reduced to an amine, and the resulting aminoaryl sulfide could serve as a building block for the synthesis of heterocyclic compounds with potential biological activity. Furthermore, the sulfide linkage itself can be a site for further reactions, such as oxidation to sulfoxides and sulfones, thereby expanding the chemical space accessible from this intermediate. Mechanistic studies on the reactions involving this compound could also provide valuable insights into the reactivity of nitro-activated aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO2S B126592 Benzyl(5-chloro-2-nitrophenyl)sulfane CAS No. 69741-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVHUHUCUDNMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Benzyl 5 Chloro 2 Nitrophenyl Sulfane and Analogues

Direct Coupling Methodologies for C-S Bond Formation

Direct coupling techniques aim to form the thioether bond in a single, efficient step, connecting the aryl and benzylic fragments.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Thioether Synthesis

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming C-S bonds, particularly when the aromatic ring is "activated" by electron-withdrawing groups. acsgcipr.orgorgsyn.org For the synthesis of Benzyl(5-chloro-2-nitrophenyl)sulfane, the presence of a strong electron-withdrawing nitro group (NO₂) ortho and para to the chlorine atom facilitates the reaction. quizlet.com

The mechanism involves the attack of a nucleophile, in this case, a benzyl (B1604629) thiolate anion (generated from benzyl thiol and a base), on the carbon atom bearing the leaving group (chlorine). quizlet.commasterorganicchemistry.com This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. jst.go.jporgsyn.org The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and drives the reaction forward. quizlet.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final thioether product.

Key requirements for a successful SNAr reaction include:

An electron-deficient aromatic ring, typically substituted with strong electron-withdrawing groups. quizlet.com

A good leaving group, commonly a halide. quizlet.com

The leaving group must be positioned ortho or para to the activating group. quizlet.com

Reactions are often conducted in polar aprotic solvents like DMF, which can facilitate the reaction even at room temperature for highly activated substrates. jst.go.jp

Starting Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
1-Chloro-2,4-dinitrobenzene (B32670)Benzyl Thiolt-BuOKDMF095
1-Fluoro-4-nitrobenzene4-Methylbenzenethiolt-BuOKDMF2598
4-ChlorobenzonitrileThiophenolt-BuOKTHF089

This table presents data for analogous SNAr reactions to illustrate the methodology's effectiveness with activated aryl halides. Data adapted from studies on aryl thioether synthesis. jst.go.jp

Transition Metal-Catalyzed C-S Cross-Coupling Reactions

When the aromatic ring is not sufficiently activated for SNAr, transition metal-catalyzed cross-coupling reactions provide a powerful alternative. acsgcipr.org These methods have significantly expanded the scope of aryl thioether synthesis. nih.gov Catalysts based on palladium, copper, nickel, and cobalt are commonly employed. nih.govnih.gov

Palladium-Catalyzed Reactions : Pioneered by Migita and further developed by Buchwald and Hartwig, palladium-catalyzed thiolation is one of the most robust methods. nih.gov These reactions typically involve a palladium precursor, such as Pd(OAc)₂, and a phosphine-based ligand to couple an aryl halide or triflate with a thiol. nih.gov The choice of ligand is critical to the success of the reaction. acsgcipr.org

Copper-Catalyzed Reactions : Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is a classic method that has been improved with the use of ligands to allow for milder reaction conditions. acsgcipr.org Modern protocols may use simple, ligand-free copper iodide (CuI) as a catalyst, offering a more cost-effective and simpler procedure. uu.nl

Nickel and Cobalt-Catalyzed Reactions : Catalytic systems based on more abundant and less expensive metals like nickel and cobalt have also been developed for C-S bond formation. nih.govnih.gov These systems can effectively couple both aryl iodides and bromides with a range of thiols. nih.gov

The general mechanism for these reactions involves an oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. nih.govacsgcipr.org

Catalyst SystemAryl HalideThiolBaseSolventConditions
Pd(OAc)₂ / DiPPF4-BromotolueneThiophenolNaOt-BuToluene110 °C
CuI (ligand-free)Iodobenzene4-ChlorothiophenolK₂CO₃NMP110-160 °C
CoCl₂ / Zn4-IodotolueneBenzyl Thiol-Acetonitrile80 °C

This table showcases representative transition metal-catalyzed C-S coupling reactions for the synthesis of thioether analogues. nih.govnih.govuu.nl

Catalyst-Free and Environmentally Conscious Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable synthetic methods that avoid the use of metal catalysts and harsh reagents. researchgate.net

Photo-Induced Reactions : Visible-light-promoted C-S cross-coupling presents a green alternative, often proceeding at room temperature without the need for a transition metal catalyst. nih.govresearchgate.net These reactions can tolerate a wide variety of functional groups. nih.gov

Electrochemical Synthesis : Electrochemically driven C-S radical cross-coupling is another environmentally friendly strategy. This approach can be conducted at room temperature in the open air without transition metals or external reducing agents, offering a cost-effective and mild route to thioethers.

Thiol-ene "Click" Reactions : The radical-mediated thiol-ene reaction is a versatile "click" chemistry process for forming C-S bonds, known for its high efficiency and mild conditions. researchgate.net

Using Thiol-Free Reagents : To circumvent the use of volatile and malodorous thiols, stable and odorless surrogates like xanthates can be employed. mdpi.comresearchgate.net These reagents can react with aryl halides under transition-metal-free and base-free conditions to generate thioethers. mdpi.comresearchgate.net

Precursor-Based Synthetic Pathways

These strategies focus on the preparation of the target molecule from readily available starting materials that contain the core structural fragments.

Reactions Involving Halonitrobenzenes and Thiolating Agents

This pathway is a direct application of the SNAr chemistry described previously and represents one of the most straightforward methods for synthesizing this compound. The key precursors are a suitable halonitrobenzene and a thiolating agent.

Halonitrobenzene Precursor : The "5-chloro-2-nitrophenyl" moiety is derived from an appropriately substituted halonitrobenzene. A common and logical starting material is 2,4-dichloronitrobenzene (B57281). google.com In this molecule, the chlorine atom at the 2-position is activated by the ortho-nitro group, making it highly susceptible to nucleophilic attack by a thiolate. The chlorine at the 4-position (which becomes the 5-position in the final product) is less reactive and remains intact.

Thiolating Agent : The benzylthio group is introduced using benzyl thiol (phenylmethanethiol). In the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate), benzyl thiol is deprotonated to form the highly nucleophilic benzyl thiolate anion. masterorganicchemistry.comchemistrysteps.com This anion then attacks the halonitrobenzene to form the desired product. masterorganicchemistry.com Alternatively, thiol surrogates like thiourea (B124793) can be used to generate the thiol in situ. acsgcipr.orgchemistrysteps.com

Synthesis from Nitroaryl Derivatives and Benzylic Sources

This approach explores a wider range of precursors beyond simple halides and thiols.

Nitroaryl Derivatives : Instead of aryl halides, other nitroaryl derivatives can serve as the electrophile. For instance, electron-deficient benzenesulfonic acids can undergo ipso-substitution with thiols in a transition-metal-free process to form aryl thioethers. researchgate.net It is also possible to use nitroarenes themselves in certain C-H arylation reactions.

Benzylic Sources : The benzylic fragment can be introduced from sources other than benzyl thiol. Benzylic halides, such as benzyl bromide, can react with the thiolate derived from 5-chloro-2-nitrothiophenol. Furthermore, copper-catalyzed methods have been developed for the thioetherification of benzyl alcohols (primary, secondary, or tertiary) with thiols, providing a route from more readily available starting materials. researchgate.net

A related synthesis demonstrating the reactivity of these precursors involves the reaction of p-nitrochlorobenzene with benzyl cyanide in the presence of a strong base to produce 3-phenyl-5-chloro-anthranil, a precursor for various pharmaceuticals. google.com This highlights the utility of nitro-activated chloroarenes and benzylic compounds in forming complex molecules.

Optimization of Reaction Conditions for Synthetic Efficiency

The synthesis of this compound and its analogues, which are part of the broader class of aryl alkyl thioethers, is highly dependent on the careful optimization of reaction conditions. The efficiency, selectivity, and yield of the synthetic process are governed by a triad of key parameters: the solvent system, the choice of catalysts and additives, and the physical conditions of temperature and pressure.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical factor that can significantly influence the outcome of C-S cross-coupling reactions used to synthesize thioethers. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a pivotal role in the reaction's success.

In the synthesis of diaryl and aryl alkyl thioethers, a range of solvents has been explored to optimize yields. For instance, in copper-catalyzed couplings, solvent systems such as a mixture of water and dimethyl ether (DME) or ethanol have been effectively used. thieme-connect.com Polar aprotic solvents are frequently employed due to their ability to solvate cations, which can enhance the nucleophilicity of the thiolate. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) have proven successful in palladium-catalyzed couplings, often conducted at elevated temperatures. thieme-connect.denih.gov

The selection of the solvent can also be crucial for managing the solubility of the reagents and catalysts. Polyethylene glycol (PEG) has been utilized as a solvent, particularly in reactions aiming for greener and more sustainable conditions. nanomaterchem.com In some cases, solvent-free conditions have been developed, which can offer advantages in terms of reduced waste and simplified purification. nih.gov The screening of various solvents is a common strategy to determine the optimal medium for a specific substrate combination, as the ideal solvent can vary depending on the reactants and the catalytic system in use. beilstein-journals.org

Table 1: Effect of Different Solvents on Thioether Synthesis

Solvent System Typical Catalyst Observations
Dimethylformamide (DMF) Palladium-based Often used for C-S coupling reactions, facilitating good yields at elevated temperatures. nih.gov
Dimethyl sulfoxide (DMSO) Palladium-based Effective for Migita-type couplings, particularly under reflux conditions. thieme-connect.de
Ethanol / Water Copper-based A ligand-free catalysis using CuI has been reported to be effective in these solvent systems. thieme-connect.com
Polyethylene Glycol (PEG) Copper Ferrite Nanoparticles Used as a medium for the synthesis of sulfides from aryl halides and elemental sulfur. nanomaterchem.com

Role of Catalysts and Additives in Enhancing Selectivity and Yield

Catalysts and additives are fundamental to the modern synthesis of thioethers, enabling reactions under milder conditions and with greater control over selectivity and yield. Transition metal catalysts, particularly those based on palladium, copper, and nickel, are extensively used for C-S bond formation. acsgcipr.orgresearchgate.net

Palladium Catalysis: Palladium-based catalysts are highly effective for the coupling of aryl halides with thiols. organic-chemistry.org The choice of ligand is crucial for the catalyst's performance. acsgcipr.org For instance, the use of monodentate phosphine ligands like tBuXPhos can enable C-S bond formation at room temperature. thieme-connect.de Precatalyst systems have been developed to improve catalytic activity for a broad scope of substrates, including challenging aryl chlorides. thieme-connect.de

Copper Catalysis: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a more economical alternative to palladium. thieme-connect.com These reactions typically employ a Cu(I) salt with a nitrogen-containing ligand. thieme-connect.com Ligand-free systems using copper iodide (CuI) have also been developed. thieme-connect.com Additives like N,N'-diisopropylethylamine (DIPEA) can act as a base and a ligand, enhancing catalytic activity and suppressing side reactions. nih.gov

Nickel Catalysis: Nickel catalysts are another class of non-precious metal catalysts used for C-S cross-coupling. thieme-connect.com They have been shown to be effective for the thiolation of less reactive aryl chlorides. thieme-connect.com The development of air-stable nickel precatalysts allows for reactions under mild conditions with short reaction times. researchgate.net

Additives: Bases are essential additives in these reactions, serving to deprotonate the thiol and facilitate the catalytic cycle. acsgcipr.org Common bases include potassium carbonate (K2CO3), potassium tert-butoxide (KOtBu), and organic amines like DIPEA. thieme-connect.comnih.gov In some cases, solid acid catalysts, such as silica alumina, have been used for the synthesis of thioethers from alcohols and thiols, offering a transition-metal-free alternative. nih.gov

Table 2: Common Catalytic Systems and Additives for Thioether Synthesis

Catalyst Ligand/Additive Base Typical Substrates
Pd(OAc)2 Josiphos ligand (CyPFtBu) NaOtBu Aryl chlorides, bromides, iodides
CuI DABCO K2CO3 Aryl iodides
Ni(dppbz)Br2 None specified Thiolate (in situ) Aryl bromides
CuFe2O4 None Na2CO3 Aryl halides (with S8)

Temperature and Pressure Effects on Reaction Kinetics

Temperature: The reaction temperature significantly affects the rate of C-S bond formation. Many traditional methods required high temperatures, sometimes exceeding 200°C. thieme-connect.com However, modern catalytic systems have been developed to operate at much lower temperatures, often around 100-120°C, and in some cases, even at room temperature. thieme-connect.comthieme-connect.denih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions, such as the formation of biaryl compounds through Ullmann-type self-coupling. nih.gov For instance, in the synthesis of symmetrical diaryl sulfides using a palladium nanocatalyst, a temperature of 120°C was found to be optimal. nih.gov In other systems, such as the coupling of iodobenzene with elemental sulfur catalyzed by CuFe2O4, the reaction proceeds efficiently at a much lower temperature of 40°C. nanomaterchem.com

Pressure: While many thioether syntheses are conducted at atmospheric pressure, certain procedures may utilize elevated pressure to control volatile reagents or to accelerate the reaction. In the synthesis of benzyl mercaptan, a precursor for the thiol component, the reaction between benzyl chloride and ammonium sulfhydrate is carried out under autogenous pressure in a closed reactor. google.com The pressure initially increases as the temperature is raised to 80-100°C and then decreases as the reaction proceeds. google.com This control of pressure is integral to the process's safety and efficiency. For most laboratory-scale syntheses of compounds like this compound, reactions are typically performed in sealed vessels to prevent the evaporation of solvents and reagents, especially when heating above the solvent's boiling point, which will lead to an increase in internal pressure.

Table 3: Influence of Temperature on Selected Thioether Syntheses

Reaction Type Catalyst Temperature Outcome
Ni-catalyzed C-S cross-coupling Ni(dppbz)Br2 200°C Generation of diaryl thioether. thieme-connect.com
Pd-catalyzed C-S coupling Pd@COF-TB 120°C Optimal for synthesis of symmetrical diaryl sulfides. nih.gov
Cu-catalyzed coupling CuFe2O4 40°C High yield of diphenyl sulfide (B99878) from iodobenzene and S8. nanomaterchem.com
Pd-catalyzed C-S coupling Pd1 with tBuXPhos Room Temperature Effective for coupling heteroaryl bromides with alkanethiols. thieme-connect.de

Derivatives and Analogues of Benzyl 5 Chloro 2 Nitrophenyl Sulfane: Synthesis and Reactivity

Structural Modifications on the Benzylic Moiety

The benzylic portion of Benzyl(5-chloro-2-nitrophenyl)sulfane offers a versatile platform for structural modification. By altering this part of the molecule, analogues with varied steric and electronic properties can be synthesized, allowing for a systematic investigation of their chemical behavior.

Synthesis of Alkyl and Substituted Benzyl (B1604629) Sulfane Analogues

The synthesis of analogues with modified benzylic groups is typically achieved through nucleophilic substitution reactions. The common strategy involves the reaction of 5-chloro-2-nitrobenzenethiol (B8751380) with a variety of alkyl or substituted benzyl halides. This reaction proceeds efficiently under basic conditions, which deprotonate the thiol to form a more nucleophilic thiolate anion. The thiolate then displaces the halide from the electrophilic carbon of the alkyl or benzyl halide.

Table 1: Synthesis of Representative Benzyl Sulfane Analogues

Starting Benzyl Halide Resulting Analogue Name Moiety Modification
Benzyl chloride This compound Unsubstituted Phenyl
4-Methoxybenzyl chloride (4-Methoxybenzyl)(5-chloro-2-nitrophenyl)sulfane Electron-Donating Group
4-Nitrobenzyl chloride (4-Nitrobenzyl)(5-chloro-2-nitrophenyl)sulfane Electron-Withdrawing Group
Ethyl iodide Ethyl(5-chloro-2-nitrophenyl)sulfane Alkyl Chain

Introduction of Heteroatoms into the Benzylic Chain

Incorporating heteroatoms such as oxygen or nitrogen into the benzylic side chain introduces significant changes in the molecule's polarity, hydrogen bonding capability, and conformational flexibility. The synthesis of these analogues follows a similar nucleophilic substitution pathway as described previously. The key difference lies in the selection of the alkylating agent, which must contain the desired heteroatom.

For example, reacting 5-chloro-2-nitrobenzenethiol with 2-chloro-N,N-dimethylethanamine introduces a nitrogen atom, while using 2-bromoethyl ethyl ether incorporates an ether linkage. These modifications can lead to derivatives with fundamentally different chemical properties and potential for further functionalization, such as chelation with metal ions or altered solubility profiles.

Table 2: Examples of Benzylic Chains with Heteroatoms

Alkylating Agent Resulting Analogue Name Introduced Heteroatom
2-Chloro-N,N-dimethylethanamine 2-((5-Chloro-2-nitrophenyl)thio)-N,N-dimethylethanamine Nitrogen
2-Bromoethyl ethyl ether 1-Chloro-2-((2-ethoxyethyl)thio)-4-nitrobenzene Oxygen

Functionalization of the Nitrophenyl Ring

The 5-chloro-2-nitrophenyl ring is the primary site for electronic modulation and further synthetic elaboration. The strong electron-withdrawing nature of the nitro group dominates the ring's chemistry, making it a key target for modification.

Directed Halogenation and Nitro Group Manipulations

The electron-deficient nature of the nitrophenyl ring makes it susceptible to further nucleophilic aromatic substitution, although electrophilic substitution such as further halogenation is less favorable. However, manipulation of the existing nitro group is a common and powerful strategy. The reduction of the nitro group to an amine is a fundamental transformation in the chemistry of nitroaromatics. This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a strong electron-withdrawing group to a strong electron-donating group.

This transformation opens up a vast array of subsequent reactions. The resulting amino group can be diazotized and substituted, or it can participate in condensation and cyclization reactions to build more complex molecular architectures. Tandem oxidation-nitration processes have also been explored for related compounds, suggesting pathways for modifying substituents on the aromatic ring under specific conditions. researchgate.net

Table 3: Key Transformations of the Nitrophenyl Ring

Reaction Type Reagents Product Functional Group
Nitro Reduction SnCl₂, HCl or H₂, Pd/C Amine (-NH₂)
Nucleophilic Substitution NaOH, aprotic polar solvent Phenol (B47542) (-OH) google.com

Evaluation of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound and its analogues is heavily influenced by the electronic nature of substituents on the nitrophenyl ring. The presence of the electron-withdrawing nitro and chloro groups deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Studies on related aromatic systems have shown that the presence of electron-withdrawing groups can significantly impact the stability of intermediates and the rates of reaction. semanticscholar.org For instance, adding another electron-withdrawing group to the ring would further increase its electrophilicity. Conversely, reducing the nitro group to an electron-donating amino group would decrease the ring's susceptibility to nucleophilic attack and activate it towards electrophilic substitution. These substituent effects are critical for planning multi-step syntheses and for tuning the molecule's properties. semanticscholar.org

Table 4: Predicted Substituent Effects on Nitrophenyl Ring Reactivity

Substituent at C4 Substituent Type Effect on Nucleophilic Aromatic Substitution Effect on Electrophilic Aromatic Substitution
-NO₂ (existing) Electron-Withdrawing Activating Deactivating
-Cl (existing) Electron-Withdrawing Activating Deactivating
Add -CN Strong Electron-Withdrawing Strongly Activating Strongly Deactivating

Synthesis of Polycyclic and Heterocyclic Structures Incorporating the Sulfane Linkage

The this compound scaffold is a valuable precursor for the synthesis of sulfur-containing heterocyclic and polycyclic systems. These reactions often involve an intramolecular cyclization step, which is typically preceded by the modification of one of the aromatic rings or the benzylic group to introduce a reactive functional group.

A common strategy involves the reduction of the nitro group to an amine, which can then act as a nucleophile. If the benzylic ring contains an appropriate electrophilic site, an intramolecular cyclization can occur to form a phenothiazine-type structure. Alternatively, external reagents can be used to bridge the two aromatic rings or to build a new ring system onto the existing scaffold. For example, reaction with reagents like 2-chloroacetamide (B119443) followed by cyclization can lead to the formation of thieno-isoquinoline analogues. nih.govresearchgate.net The synthesis of diverse heterocyclic compounds is an active area of research, with applications in various fields of chemistry. openmedicinalchemistryjournal.com

Table 5: Potential Heterocyclic Scaffolds from this compound

Key Intermediate Cyclization Strategy Resulting Heterocycle Class
2-((Benzyl)thio)-4-chloroaniline Intramolecular C-N bond formation Phenothiazine (B1677639)
(5-Chloro-2-nitrophenyl)(2-formylbenzyl)sulfane Reductive cyclization Dibenzothiazepine

Benzothiazole (B30560) Synthesis from Related Nitroaryl Sulfides

The synthesis of benzothiazoles, a significant class of heterocyclic compounds, can be achieved from nitroaryl sulfides through various cyclization strategies. The presence of a nitro group ortho to a sulfur linkage is a common structural motif in precursors for these reactions.

One established method involves the reaction of 2-mercaptobenzothiazole (B37678) with halo-nitro-aromatic compounds. researchgate.net This nucleophilic substitution reaction yields crystalline 2-benzothiazole-nitroaryl-sulfides. researchgate.net A range of halo-nitro-aromatics can be employed in this synthesis, demonstrating the versatility of the approach. researchgate.net

Another strategy for forming substituted benzothiazoles is the Jacobsen cyclization, which is considered a highly effective method for producing selective products. rjptonline.org This reaction can involve the radical cyclization of thiobenzanilides, which can be derived from nitroaryl precursors. rjptonline.org Additionally, a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde can produce 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org

The synthesis of nitro-substituted benzothiazole derivatives can also begin with precursors like 3-chloro-4-nitro-aniline. This starting material reacts with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form the benzothiazole ring. rjptonline.org The resulting 2-amino-4-chloro-5-nitro-benzothiazole can then be further functionalized. rjptonline.org

Table 1: Examples of Halo-Nitro-Aromatics Used in the Synthesis of 2-Benzothiazole-Nitroaryl-Sulfides researchgate.net
Halo-Nitro-Aromatic ReactantAbbreviation/Common Name
4-chloro-7-nitrobenzofurazanNBD-Cl
Picryl chloride-
1-fluoro-2,4-dinitrobenzene-
2-chloro-3,5-dinitropyridine-
1,5-difluoro-2,4-dinitrobenzene-
4-chloro-3,5-dinitro-trifluorotoluene-

Oxadiazole and Thiourea (B124793) Derivatives with Shared Scaffolds

Nitroaryl compounds serve as versatile starting materials for the synthesis of other heterocyclic systems, including oxadiazoles (B1248032) and thioureas. These derivatives often share a common synthetic lineage originating from a nitro-substituted aromatic core.

Oxadiazole Synthesis: Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through several routes. A common method involves the cyclization of N-acylhydrazones using various oxidizing agents. mdpi.com Alternatively, the direct cyclization of diacylhydrazines using dehydrating agents like phosphorous oxychloride is frequently employed. nih.gov One specific method involves the reaction of acid hydrazides with a carboxylic acid derivative in the presence of a cyclodehydrating agent such as phosphorus oxychloride to yield the final 1,3,4-oxadiazole compounds. nih.gov The synthesis of 1,2,4-oxadiazole (B8745197) derivatives containing nitro groups has also been reported, typically involving the reaction of an amidoxime (B1450833) with acyl chlorides derived from substituted benzoic acids. researchgate.net

Thiourea Synthesis: Thiourea derivatives bearing a nitroaryl group can be prepared through efficient, often one-pot, methods. A green synthesis approach for nitro-N,N'-diaryl thioureas utilizes cyrene as a solvent, achieving nearly quantitative yields. nih.gov These nitroaryl thioureas can then be selectively reduced to their corresponding amino derivatives using reagents like zinc dust. nih.gov Another route involves the reaction of suitably substituted acid chlorides with potassium thiocyanate (KSCN) to form an acyl isothiocyanate in situ. nih.gov This intermediate then reacts with a nitro-substituted diamine, such as 4-nitrobenzene-1,2-diamine, to afford bis-acyl-thiourea derivatives in excellent yields. nih.gov

Table 2: Synthesis of Bis-Acyl-Thiourea Derivatives from 4-Nitrobenzene-1,2-diamine nih.gov
Derivative NameStarting Acid ChlorideYield
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)2,4-dichlorobenzoyl chloride73-89%
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamideHeptanoyl chloride73-89%
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamideButanoyl chloride73-89%

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. These methods would be essential for understanding the intrinsic characteristics of Benzyl(5-chloro-2-nitrophenyl)sulfane.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its ground state properties. These properties include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties (such as HOMO-LUMO energy gap, ionization potential, and electron affinity), and the distribution of electronic charge (Mulliken atomic charges).

Hypothetical Data Table for DFT Ground State Properties:

Parameter Calculated Value
Total Energy (Hartree) Data not available
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
Energy Gap (eV) Data not available

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl (B1604629) group and the thioether linkage in this compound suggests the possibility of multiple stable conformations. A conformational analysis would be performed by systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). This analysis would identify the global minimum energy conformation and other low-energy isomers, providing insight into the molecule's flexibility and preferred three-dimensional structure.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shift Prediction Using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By applying the GIAO method to the optimized geometry of this compound, theoretical ¹H and ¹³C NMR chemical shifts could be predicted. These calculated values, when compared to experimental data (if available), serve as a powerful tool for structural confirmation and assignment of NMR signals.

Hypothetical Data Table for Predicted NMR Chemical Shifts:

Atom Predicted Chemical Shift (ppm)
¹H (Benzyl CH₂) Data not available
¹³C (C-Cl) Data not available
¹³C (C-S) Data not available

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. For this compound, these calculations would identify the characteristic vibrational modes, such as the C-H, C=C, C-Cl, N=O, and C-S stretching and bending frequencies. The predicted spectrum would be instrumental in assigning the absorption bands observed in an experimental IR spectrum.

UV-Vis Absorption and Time-Dependent DFT (TD-DFT) Studies

To understand the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations would be conducted. This analysis would provide information on the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions. The results would help in interpreting the experimental UV-Vis spectrum by assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*.

Hypothetical Data Table for Predicted UV-Vis Absorption:

Transition Excitation Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ Data not available Data not available
S₀ → S₂ Data not available Data not available

Reaction Mechanism Elucidation through Computational Modeling

Due to the absence of direct computational studies on the reaction mechanisms involving this compound, this section will explore plausible mechanistic pathways for its formation based on well-established principles and computational studies of analogous systems. The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the reaction of a benzylthiolate nucleophile with a 1-chloro-2,4-dinitrobenzene (B32670) derivative, where the chloro group is substituted. The presence of electron-withdrawing nitro groups ortho and para to the chlorine atom activates the aromatic ring, making it susceptible to nucleophilic attack. libretexts.orgwikipedia.orgpressbooks.publibretexts.org

Transition State Search and Reaction Path Analysis

The elucidation of a reaction mechanism through computational modeling hinges on identifying the transition states (TS) and the minimum energy path (MEP) that connects reactants to products via these transition states. For the proposed SNAr mechanism for the formation of this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to model this process.

A typical computational approach would involve the following steps:

Geometry Optimization: The initial structures of the reactants (e.g., benzylthiolate and 1,2-dichloro-4-nitrobenzene), products (this compound and a chloride ion), and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A transition state search is then conducted to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction. This is often the most computationally intensive step and can be performed using various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the subsequent intermediate or product on the reaction pathway.

In the context of the SNAr mechanism, the reaction path would likely involve the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. libretexts.orglibretexts.org The transition state would represent the energy maximum on the path leading to this intermediate. A second transition state would then be involved in the departure of the leaving group (chloride ion) to form the final product.

While a specific study on this compound is not available, research on similar systems, such as the base-induced cyclization of benzyl 1-alkynyl sulfides, has successfully utilized DFT calculations (e.g., with the CAM-B3LYP functional and a 6-311+G(d,p) basis set) in conjunction with a solvent model (like the Conductor-like Polarizable Continuum Model, CPCM) to map out the potential energy surface and identify transition states. nih.govcuny.edunih.gov This methodology provides a robust framework for analyzing the reaction path of related sulfur-containing aromatic compounds.

Energy Barriers and Kinetic Parameters

Following the identification of the transition states and the reaction path, the energy barriers (activation energies) for each step of the reaction can be calculated. The energy barrier is the difference in energy between the reactants and the transition state. This value is critical for understanding the kinetics of the reaction, as a higher energy barrier corresponds to a slower reaction rate.

The activation energy (Ea) can be used in the Arrhenius equation to estimate the rate constant (k) of the reaction at a given temperature. Furthermore, computational chemistry allows for the calculation of other important kinetic parameters, such as the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the reaction barrier.

For the SNAr reaction leading to this compound, computational studies would be expected to show that the presence of the nitro group significantly lowers the activation energy for the nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. libretexts.org

The table below illustrates hypothetical energy barrier data that could be obtained from a DFT study on the formation of this compound via an SNAr mechanism, based on typical values for such reactions.

Reaction StepDescriptionCalculated Energy Barrier (kcal/mol)
Step 1: Nucleophilic AttackFormation of the Meisenheimer intermediate from benzylthiolate and 1,2-dichloro-4-nitrobenzene.15 - 20
Step 2: Leaving Group DepartureCollapse of the Meisenheimer intermediate to form this compound and a chloride ion.5 - 10

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and intermolecular interactions of a compound like this compound in various environments, such as in solution or in a biological system.

An MD simulation would typically involve the following:

System Setup: A simulation box is created containing the molecule of interest (this compound) and, if applicable, solvent molecules.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is run for a specified amount of time, during which the positions and velocities of all atoms are updated at each time step.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's conformational dynamics, interactions with its surroundings, and other properties of interest.

For this compound, MD simulations could be used to investigate:

Conformational Flexibility: The molecule's preferred conformations in solution and the dynamics of transitions between different conformational states. This would involve analyzing the torsional angles around the C-S and S-C bonds.

Solvation Structure: The arrangement of solvent molecules around the solute, providing insights into the solute-solvent interactions.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which could be important for understanding its behavior in more complex systems.

While specific MD simulation studies on this compound are not available in the current literature, the technique has been widely applied to study the dynamic behavior of various organic molecules, including other sulfur-containing compounds. These studies provide valuable precedents for how MD simulations could be used to understand the properties of the target compound.

The following interactive table summarizes the potential applications of molecular dynamics simulations for studying this compound.

Area of InvestigationInformation GainedPotential Significance
Conformational AnalysisIdentification of stable conformers and the energy barriers between them.Understanding the relationship between the molecule's 3D structure and its properties.
Solvent EffectsCharacterization of the solvation shell and calculation of the free energy of solvation.Predicting the molecule's solubility and behavior in different solvents.
Intermolecular InteractionsAnalysis of hydrogen bonding, van der Waals, and electrostatic interactions with other molecules.Elucidating the nature of binding to biological targets or other materials.

Applications in Advanced Organic Synthesis and Building Block Utility

Benzyl(5-chloro-2-nitrophenyl)sulfane as a Key Synthetic Intermediate

The strategic placement of reactive moieties makes this compound a pivotal precursor in multi-step synthetic pathways. Chemists can exploit the differential reactivity of the nitro group, the aryl sulfide (B99878) linkage, and the substituted aromatic ring to build molecular complexity in a controlled manner.

The nitro group is one of the most versatile functional groups in aromatic chemistry, and its presence in this compound is central to its utility as a synthetic intermediate. The primary transformation is the reduction of the nitro group to a primary aromatic amine, yielding 4-chloro-2-(benzylthio)aniline. This reaction unlocks a vast array of subsequent chemical modifications.

The resulting aniline (B41778) derivative is a valuable building block in its own right. The amino group can undergo a wide range of classical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which is a gateway to numerous other functional groups such as hydroxyls, halogens (via Sandmeyer reaction), and azides.

Condensation: Reaction with carbonyl compounds to form imines or to build heterocyclic rings.

The table below summarizes the key functional handles of the parent compound and the primary amine derivative, along with their potential synthetic transformations.

Compound Key Functional Group Potential Synthetic Transformations Resulting Functional Group/Product
This compoundNitro (-NO₂)Reduction (e.g., with Sn/HCl, H₂/Pd-C)Primary Amine (-NH₂)
4-chloro-2-(benzylthio)anilineAmine (-NH₂)Acylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Diazonium Salts
4-chloro-2-(benzylthio)anilineAmine (-NH₂)Intramolecular Cyclization (with sulfur)Heterocyclic cores (e.g., Phenothiazines)
This compoundBenzyl (B1604629) Group (-CH₂Ph)HydrogenolysisThiophenol (-SH)

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. openmedicinalchemistryjournal.comnih.gov this compound is an ideal precursor for the synthesis of these important structures. The molecule contains a pre-assembled aryl sulfide moiety and a nitro group that can be readily converted to an amine. The resulting ortho-aminothioether is perfectly poised for cyclization reactions to form fused heterocyclic systems.

For example, the 4-chloro-2-(benzylthio)aniline intermediate can undergo intramolecular cyclization or condensation reactions with appropriate partners to generate benzothiazine derivatives. openmedicinalchemistryjournal.com The benzothiazine scaffold is a structural analog of phenothiazine (B1677639) and is of significant interest for its diverse biological activities. openmedicinalchemistryjournal.com The synthesis of these heterocycles often involves leveraging the nucleophilicity of both the sulfur and nitrogen atoms to close the ring. nih.govresearchgate.net

The table below outlines potential heterocyclic systems that can be synthesized from this compound after reduction of the nitro group.

Target Heterocycle General Structure Required Co-reactant/Condition
Benzothiazine DerivativesFused 6-membered ring with S and NIntramolecular cyclization or condensation with a suitable dielectrophile.
Phenothiazine DerivativesTricyclic system with S and N in the central ringOxidative cyclization or reaction with precursors that form the third ring.

While not intrinsically chiral, the compound serves as a valuable scaffold for introducing chirality. The functional groups allow for the attachment of chiral auxiliaries or for its incorporation into larger, enantiomerically pure molecular frameworks, making it a useful starting material in asymmetric synthesis.

Scaffold for Novel Reagent Development

Beyond its role as an intermediate that is incorporated into a final structure, this compound can serve as the foundational scaffold for developing new reagents with specific functions.

Aryl sulfides are a common and important structural motif in organic chemistry. thieme-connect.de While this compound is itself an aryl sulfide, it can also be used as a reagent to introduce the (5-chloro-2-nitrophenyl)sulfide moiety into other molecules. This is typically achieved through a two-step process:

Deprotection: The benzyl group can be cleaved under reductive conditions (e.g., hydrogenolysis or dissolving metal reduction) to unmask the corresponding thiophenol, 5-chloro-2-nitrophenol.

Nucleophilic Substitution: This newly generated thiophenol is a potent sulfur nucleophile. It can then be reacted with a variety of electrophiles, such as alkyl halides or activated aryl halides, in a nucleophilic substitution reaction to form a new aryl sulfide bond, thereby attaching the (5-chloro-2-nitrophenyl)sulfide group to a new, potentially complex molecule. thieme-connect.deacs.org

This methodology provides a reliable route for the synthesis of highly functionalized diaryl or alkyl-aryl sulfides, which are valuable in materials science and medicinal chemistry.

Structural Motif Exploration in Complex Molecular Architectures

The integration of the this compound framework into larger, more complex molecules is a key area of its application. Its specific substitution pattern provides a unique combination of steric and electronic properties that can be used to fine-tune the characteristics of a target molecule.

As previously mentioned, a prime example of its incorporation into a complex molecular architecture is its use as a synthetic intermediate for Diazoxide-d3. coompo.com In this context, the core structure of the parent compound is modified and ultimately becomes part of a final product with significant biological applications. coompo.com This demonstrates its practical utility in constructing non-trivial molecular targets.

Furthermore, its potential as a precursor to phenothiazine-like structures allows for the exploration of novel derivatives in medicinal chemistry. openmedicinalchemistryjournal.com The chloro-substituent, in particular, can serve as a synthetic handle for further cross-coupling reactions or can be retained in the final molecule to influence its pharmacological properties, such as lipophilicity and metabolic stability.

Incorporation into Polycyclic and Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of a variety of complex ring systems. The presence of the ortho-nitro group to the sulfide linkage is particularly significant, as it can facilitate intramolecular cyclization reactions to form nitrogen- and sulfur-containing heterocycles.

One of the most promising applications of this compound is in the synthesis of phenothiazine derivatives . Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that are of great interest in medicinal chemistry. The general synthetic route to phenothiazines often involves the cyclization of 2-aminodiphenylsulfides. In the case of this compound, the nitro group can be readily reduced to an amine. This in situ-formed amine can then undergo intramolecular cyclization, often promoted by a base or a catalyst, to furnish the phenothiazine core. The chloro substituent on the phenyl ring would be retained in the final product, offering a handle for further functionalization.

Furthermore, this compound is a potential substrate for the Smiles and Truce-Smiles rearrangements . These intramolecular nucleophilic aromatic substitution reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. In a Smiles rearrangement, a heteroatom nucleophile attacks the aromatic ring, displacing the sulfide. More relevant to this compound could be the Truce-Smiles rearrangement, where a carbanion attacks the aromatic ring. The benzyl group, upon deprotonation, could act as the nucleophile, leading to the formation of a diarylmethane skeleton, a key structural motif in many polycyclic compounds.

The reactivity of the nitro group also opens pathways to other heterocyclic systems. For instance, partial reduction of the nitro group to a nitroso or hydroxylamino group can lead to the formation of various N-heterocycles through condensation reactions with other functional groups that could be introduced into the molecule. The inherent reactivity of the sulfide bridge also allows for its oxidation to sulfoxides and sulfones, which can modulate the electronic properties of the molecule and participate in different types of cyclization reactions.

Potential Heterocyclic/Polycyclic System Key Reaction Role of Functional Groups
PhenothiazinesReductive CyclizationNitro group is reduced to an amine, which acts as a nucleophile.
DiarylmethanesTruce-Smiles RearrangementBenzyl group, upon deprotonation, acts as a carbon nucleophile.
BenzothiazolesOxidative CyclizationThe sulfide and the reduced nitro group can participate in ring formation.

Studies on Structure-Reactivity Relationships in Advanced Synthesis

The synthetic utility of this compound is intrinsically linked to the interplay of its functional groups, which dictates its reactivity. The electron-withdrawing nature of both the nitro group and the chloro substituent significantly influences the electronic properties of the aromatic ring, which is a key factor in its participation in nucleophilic aromatic substitution (SNAr) reactions.

The nitro group , being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This activation is crucial for the success of intramolecular cyclization reactions, such as the formation of phenothiazines. The position of the nitro group ortho to the sulfide linkage is also sterically significant, potentially influencing the conformation of the molecule and the feasibility of certain cyclization pathways.

The benzylthio group is not merely a passive linker. The sulfur atom is nucleophilic and can be oxidized to a sulfoxide (B87167) or a sulfone. This oxidation state change has a profound impact on the electronic nature of the substituent, with the sulfonyl group being a strong electron-withdrawing group. This transformation can be used strategically to alter the reactivity of the aromatic ring at different stages of a synthetic sequence. The benzylic protons are also acidic and can be removed by a strong base, which is the key step in initiating the Truce-Smiles rearrangement.

Functional Group Electronic Effect Influence on Reactivity
Nitro GroupStrongly electron-withdrawingActivates the ring for SNAr; directs cyclization.
Chloro GroupModerately electron-withdrawingEnhances ring electrophilicity; potential leaving group.
Benzylthio GroupElectron-donating (can be modified)Sulfur is nucleophilic; benzylic protons are acidic.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Benzyl(5-chloro-2-nitrophenyl)sulfane, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzyl thiol derivative and 5-chloro-2-nitroaryl halides. Optimization includes varying solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., K₂CO₃). For nitro group reduction, reductive methods using iron in glacial acetic acid (e.g., 1.5 equiv Fe, 6M AcOH, 70°C) are effective . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), benzyl methylene (δ 4.3 ppm), and nitro/chloro substituents.
  • X-ray crystallography : Resolve bond distances (e.g., C–S bond: ~1.78 Å) and angles (e.g., C–S–C: ~105°) to validate geometry. Atomic coordinates from related sulfanyl-benzoyl derivatives provide reference frameworks .
  • Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]+ at m/z 307.

Q. What are the key reactivity patterns of the nitro, chloro, and sulfane groups in this compound?

  • Methodological Answer :

  • Nitro group : Acts as an electron-withdrawing group, facilitating electrophilic substitution at the para position. Reduction to amine (Fe/AcOH) enables cyclization reactions .
  • Chloro group : Participates in SNAr reactions (e.g., with amines/thiols) under basic conditions (KOH, DMSO, 100°C).
  • Sulfane sulfur : Prone to oxidation (e.g., to sulfoxide with H₂O₂) or nucleophilic displacement. Monitor reactivity via TLC or in situ IR.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reductive cyclization pathways of derivatives of this compound?

  • Methodological Answer : Use isotopic labeling (e.g., 15N-nitro group) and intermediate trapping (e.g., hydrazine adducts) to track reaction pathways. DFT calculations (B3LYP/6-31G*) model transition states, while HPLC-MS monitors intermediates. For example, reduction of the nitro group to amine precedes intramolecular cyclization to form benzimidazoles .

Q. What strategies enable the detection and quantification of sulfane sulfur species in derivatives?

  • Methodological Answer :

  • Cyanolysis : React with KCN (pH 8.5–10) to form thiocyanate, quantified via UV at 460 nm.
  • Fluorescent probes (e.g., SSP2) : Measure fluorescence intensity (λex = 488 nm, λem = 520 nm) after sulfane sulfur-mediated cyclization .
  • H₂S generation : Treat with DTT (1 mM, pH 7.4) and quantify H₂S via HPLC with monobromobimane derivatization.

Q. How can computational chemistry predict electronic properties and regioselectivity in reactions involving this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electron-deficient regions (nitro group) and nucleophilic sites (sulfur). Use crystallographic data (e.g., bond lengths from ) to parameterize molecular dynamics simulations. Predict substituent effects on reaction barriers (e.g., Hammett σ constants for chloro/nitro groups).

Q. What advanced applications exist for this compound in heterocyclic synthesis?

  • Methodological Answer : Use as a precursor for benzimidazoles via reductive cyclization (Fe/AcOH, 70°C, 12 h). Optimize yields by varying substituents on the benzyl group or nitro position. Characterize products via XRD and compare with reported heterocycles (e.g., 1-amino-6-chloro-2-(pyrrolyl)benzimidazole) .

Methodological Notes

  • References : Ensure all synthetic steps comply with safety protocols for nitro and sulfur-containing compounds.
  • Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries for analogous structures .
  • Contradictions : Discrepancies in reported bond distances (e.g., C–S vs. S–O in sulfonyl derivatives) may arise from crystallographic resolution limits; use averaged values from multiple datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.